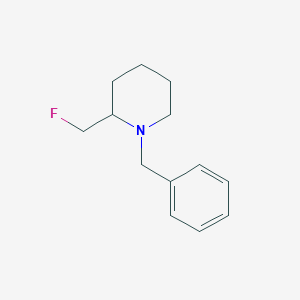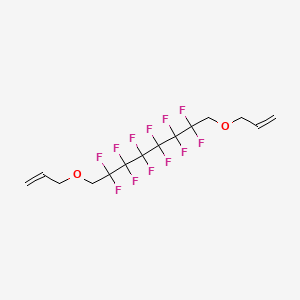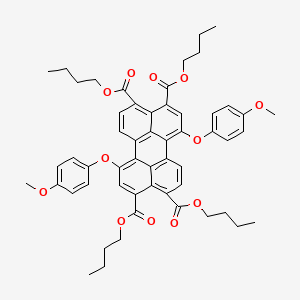![molecular formula C15H11F2N3O3S B14131942 2-[3-(Difluoromethyl)-5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid CAS No. 1015856-45-7](/img/structure/B14131942.png)
2-[3-(Difluoromethyl)-5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(Difluoromethyl)-5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid is a complex organic compound that features a pyrazole ring substituted with a difluoromethyl group and a methoxyphenyl group, along with a thiazole ring bearing a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Difluoromethyl)-5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the pyrazole ring with the desired substituents, followed by the formation of the thiazole ring and subsequent carboxylation.
-
Synthesis of the Pyrazole Ring: : The pyrazole ring can be synthesized through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. For instance, 3-(Difluoromethyl)-5-(4-methoxyphenyl)-1H-pyrazole can be prepared by reacting 4-methoxyphenylhydrazine with 1,1,1-trifluoro-2,4-pentanedione under acidic conditions .
-
Formation of the Thiazole Ring: : The thiazole ring can be introduced by reacting the pyrazole intermediate with a thioamide or a thiourea derivative. This step often requires the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate ring closure .
-
Carboxylation: This can be achieved through carboxylation of the thiazole ring using carbon dioxide (CO2) in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.
化学反応の分析
Types of Reactions
2-[3-(Difluoromethyl)-5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids .
-
Reduction: : Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines .
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nucleophiles such as amines or thiols .
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Halogens, nucleophiles, often in polar aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted phenyl derivatives.
科学的研究の応用
2-[3-(Difluoromethyl)-5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid has several applications in scientific research:
-
Medicinal Chemistry: : The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features, which may confer specific biological activities such as anti-inflammatory or anticancer properties .
-
Materials Science: : The compound’s ability to form stable complexes with metals makes it useful in the development of new materials, including catalysts and electronic devices.
-
Biological Research: : The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
-
Industrial Applications: : The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of advanced materials and chemical intermediates.
作用機序
The mechanism of action of 2-[3-(Difluoromethyl)-5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in key biological pathways. For example, it could inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
類似化合物との比較
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Similar in structure but lacks the thiazole ring.
5-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid: Similar in structure but lacks the difluoromethyl group and thiazole ring.
Uniqueness
2-[3-(Difluoromethyl)-5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid is unique due to the presence of both the difluoromethyl group and the thiazole ring, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s stability, reactivity, and potential biological activity compared to similar compounds.
特性
CAS番号 |
1015856-45-7 |
|---|---|
分子式 |
C15H11F2N3O3S |
分子量 |
351.3 g/mol |
IUPAC名 |
2-[3-(difluoromethyl)-5-(4-methoxyphenyl)pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C15H11F2N3O3S/c1-23-9-4-2-8(3-5-9)12-6-10(13(16)17)19-20(12)15-18-11(7-24-15)14(21)22/h2-7,13H,1H3,(H,21,22) |
InChIキー |
VDGKXYQHWUCRKB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CC(=NN2C3=NC(=CS3)C(=O)O)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tetrakis[(4-aminophenyl)sulfanyl]benzene-1,4-dicarbonitrile](/img/structure/B14131866.png)
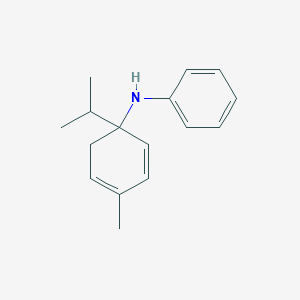
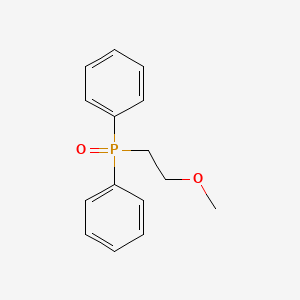
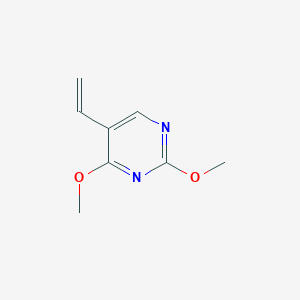
![N'-{3-[(1-Chloro-1-phenylpropan-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14131902.png)

![4-[2-(4-Methylphenyl)ethynyl]pyridine](/img/structure/B14131924.png)
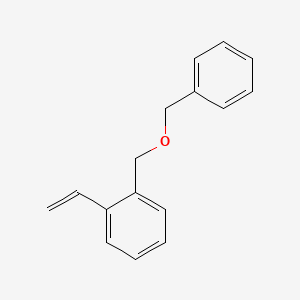
![3-[3-(4-chlorophenyl)-5-methyl-4-isoxazolyl]-N-(1,3-dihydroxypropan-2-yl)-1-pyrazolecarboxamide](/img/structure/B14131930.png)

